A Technical Guide to 5,8,11-Trioxa-2-azatridecan-13-ol: A Versatile Heterobifunctional PEG Linker for Advanced Bioconjugation
A Technical Guide to 5,8,11-Trioxa-2-azatridecan-13-ol: A Versatile Heterobifunctional PEG Linker for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for 5,8,11-Trioxa-2-azatridecan-13-ol, a discrete polyethylene glycol (PEG) linker. This molecule is a cornerstone reagent in modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its heterobifunctional nature, featuring a terminal primary amine and a hydroxyl group, combined with the hydrophilic tetraethylene glycol (PEG4) spacer, offers a unique combination of reactivity and beneficial physicochemical properties. This document consolidates available data on its properties, outlines a representative synthetic protocol, and illustrates its utility in a typical bioconjugation workflow.
Chemical Identity and Physicochemical Properties
5,8,11-Trioxa-2-azatridecan-13-ol is a well-defined, monodisperse PEG compound. For clarity and accurate data retrieval, it is crucial to recognize its various synonyms and CAS numbers, which can vary based on the specific PEG length. The most common variant in literature and commercial supply is the PEG4 derivative.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Primary Name | 5,8,11-Trioxa-2-azatridecan-13-ol |
| Common Synonyms | Amino-PEG4-alcohol, 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, 11-Amino-3,6,9-trioxaundecan-1-ol[1] |
| CAS Number | 86770-74-3[2][3] |
| Molecular Formula | C₈H₁₉NO₄[1][2][3] |
| InChI Key | ANOJXMUSDYSKET-UHFFFAOYSA-N[3] |
| SMILES | NCCOCCOCCOCCO[3] |
Table 2: Physicochemical and Handling Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 193.24 g/mol | [2][3] |
| Appearance | Solid or pale yellow oil | [3][4] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in Water, DMSO, DMF, Dichloromethane (DCM) | [2] |
| Storage Conditions | Recommended: -20°C, sealed in a dry, dark place | [1][2][5] |
| Shipping Conditions | Ambient Temperature |[2] |
Core Applications in Drug Development
The structure of Amino-PEG4-alcohol makes it an invaluable tool in the construction of complex therapeutic molecules. The PEG spacer imparts critical benefits to the final conjugate.[6]
-
Improved Solubility and Reduced Aggregation: The hydrophilic ethylene glycol backbone enhances the aqueous solubility of hydrophobic payloads, preventing aggregation.[7][8]
-
Enhanced Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life.[6]
-
Reduced Immunogenicity: The PEG chain can mask the conjugated molecule, acting as a "stealth" agent to reduce recognition by the immune system.[6][7][8]
-
Precise Spacing: As a discrete PEG linker, it provides a defined and controlled distance between the two conjugated partners, which is critical for maintaining biological activity and minimizing steric hindrance.[7]
Its primary applications are as a non-cleavable linker in:
-
Antibody-Drug Conjugates (ADCs): It connects a cytotoxic payload to a monoclonal antibody, improving the ADC's solubility and stability.[1][4][9]
-
PROTACs: It serves as the linker connecting a target protein-binding ligand to an E3 ligase-binding ligand, facilitating the targeted degradation of proteins.[1][4][9]
Chemical Reactivity and Functionalization
Amino-PEG4-alcohol is a heterobifunctional linker, meaning it possesses two different reactive functional groups.[2]
-
Primary Amine (-NH₂): This nucleophilic group readily reacts with electrophiles such as activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. It can also react with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to stable secondary amines.[2][5]
-
Primary Hydroxyl (-OH): This group is less reactive than the amine but allows for a wide range of subsequent chemical modifications. It can be activated (e.g., converted to a tosylate or mesylate) for reaction with nucleophiles, or it can react with carboxylic acids under esterification conditions. This versatility allows for multi-step conjugation strategies.[2][5]
The diagram below illustrates the logical relationship of its functional groups and their common reaction partners in bioconjugation.
Experimental Protocols
Detailed experimental protocols for specific applications are often proprietary. However, based on established chemical principles, the following sections provide representative methodologies.
Representative Synthesis Protocol
The synthesis of amino-PEG-alcohols often proceeds via the reduction of a corresponding azido-PEG-alcohol precursor. This method is high-yielding and avoids harsh conditions that could degrade the PEG chain. The following protocol is adapted from a general procedure for a similar compound.[10]
Reaction: R-N₃ → R-NH₂
Materials:
-
Azido-PEG4-alcohol (1 equivalent)
-
Methanol (solvent)
-
Palladium on activated carbon (Pd/C, 10% w/w, catalytic amount)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Diatomaceous earth (e.g., Celite®) for filtration
Procedure:
-
The azido-PEG4-alcohol starting material is dissolved in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
The flask is purged with an inert gas (e.g., Argon or Nitrogen).
-
Palladium on carbon catalyst is carefully added to the solution under the inert atmosphere.
-
The flask is evacuated and backfilled with hydrogen gas three times to establish a hydrogen atmosphere. The reaction is then left stirring under a positive pressure of hydrogen (e.g., from a balloon).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, staining for the disappearance of the azide starting material. The reaction is typically complete within 8-12 hours.[10]
-
Upon completion, the reaction mixture is carefully purged with inert gas to remove excess hydrogen.
-
The mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The pad is washed with additional methanol to ensure complete recovery of the product.[10]
-
The filtrate is concentrated under reduced pressure to yield the final product, 5,8,11-Trioxa-2-azatridecan-13-ol, typically as an oil or solid.[10] The product can be used directly or purified further by column chromatography if necessary.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This workflow illustrates how Amino-PEG4-alcohol is used to link a drug payload (containing a carboxylic acid) to an antibody. This is a multi-step process requiring functionalization of the linker before conjugation.
Conclusion
5,8,11-Trioxa-2-azatridecan-13-ol (Amino-PEG4-alcohol) is a high-value chemical tool for researchers in drug development and biotechnology. Its well-defined structure provides a rational basis for designing complex bioconjugates, while its PEG backbone confers significant advantages in solubility, stability, and pharmacokinetics.[7][8] The heterobifunctional termini offer a versatile chemical handle for sequential conjugation reactions, enabling the construction of sophisticated therapeutic and diagnostic agents. Understanding its core properties and reactive potential is essential for its effective implementation in the laboratory.
References
- 1. NH2-PEG4-OH, 86770-74-3 - Biopharma PEG [biochempeg.com]
- 2. Amino-PEG4-alcohol, 86770-74-3 | BroadPharm [broadpharm.com]
- 3. 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol CAS 86770-74-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2-[2-(2-AMINOETHOXY)ETHOXY]ETHANOL | 6338-55-2 [chemicalbook.com]
